Citric acid (trisodium)

Catalog No.
S12872714
CAS No.
M.F
C6H5Na3O7
M. Wt
258.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Citric acid (trisodium)

Product Name

Citric acid (trisodium)

IUPAC Name

trisodium;2-hydroxypropane-1,2,3-tricarboxylate

Molecular Formula

C6H5Na3O7

Molecular Weight

258.07 g/mol

InChI

InChI=1S/C6H8O7.3Na/c7-3(8)1-6(13,5(11)12)2-4(9)10;;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;/q;3*+1/p-3

InChI Key

HRXKRNGNAMMEHJ-UHFFFAOYSA-K

Canonical SMILES

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Na+].[Na+].[Na+]

Description

See also: Sodium Citrate (preferred); sodium chloride; sodium citrate, unspecified form (component of); Anticoagulant sodium citrate solution (has subclass) ... View More ...

Citric acid (trisodium), commonly known as trisodium citrate, is a sodium salt of citric acid with the molecular formula Na3C6H5O7\text{Na}_3\text{C}_6\text{H}_5\text{O}_7. It is a white, hygroscopic powder that is highly soluble in water and has a mildly tart flavor. As a derivative of citric acid, it plays a significant role in various biochemical processes and industrial applications. Trisodium citrate is often referred to by its E number, E331, when used as a food additive. Its formation occurs when citric acid reacts with sodium bicarbonate or sodium hydroxide, producing a compound that serves multiple functions in food, pharmaceuticals, and other industries .

Due to its structure as a triprotic acid. It acts as a buffer and neutralizing agent in various contexts:

  • Neutralization Reaction:
    Na3C6H5O7+3HClC6H8O7+3NaCl\text{Na}_3\text{C}_6\text{H}_5\text{O}_7+3\text{HCl}\rightarrow \text{C}_6\text{H}_8\text{O}_7+3\text{NaCl}
    In this reaction, trisodium citrate reacts with hydrochloric acid to form citric acid and sodium chloride, demonstrating its ability to neutralize acids .
  • Buffering Capacity:
    Trisodium citrate can maintain pH levels in solutions due to its ability to dissociate into sodium ions and citrate anions, which can interact with hydrogen ions (protons) to stabilize the pH .

Trisodium citrate exhibits several biological activities:

  • Anticoagulant Properties: It chelates calcium ions in the blood, preventing clot formation. This property is utilized in blood transfusions and storage .
  • Metabolic Role: As an intermediate in the citric acid cycle (Krebs cycle), it plays a crucial role in cellular respiration and energy production within aerobic organisms .
  • Urinary Alkalinization: It is used therapeutically to alkalinize urine, which can help dissolve certain types of kidney stones and alleviate symptoms of urinary tract infections .

Trisodium citrate can be synthesized through various methods:

  • Neutralization of Citric Acid: By reacting citric acid with sodium bicarbonate or sodium hydroxide:
    C6H8O7+3NaHCO3Na3C6H5O7+3CO2+3H2O\text{C}_6\text{H}_8\text{O}_7+3\text{NaHCO}_3\rightarrow \text{Na}_3\text{C}_6\text{H}_5\text{O}_7+3\text{CO}_2+3\text{H}_2\text{O}
    This reaction produces trisodium citrate along with carbon dioxide and water .
  • Commercial Production: Trisodium citrate can also be produced by mixing sodium carbonate with citric acid in aqueous solutions, followed by evaporation to crystallize the compound .

Trisodium citrate has diverse applications across various fields:

  • Food Industry: Used as a flavoring agent, preservative, and acidity regulator in products like beverages, dairy items, and processed foods .
  • Pharmaceuticals: Acts as an anticoagulant in blood products and is included in oral rehydration solutions for treating dehydration .
  • Industrial Uses: Employed as a cleaning agent for removing scale from boilers and radiators due to its chelating properties .
  • Cosmetics: Functions as a buffering agent in personal care products .

Trisodium citrate belongs to a broader class of compounds derived from citric acid. Here are some similar compounds:

Compound NameMolecular FormulaKey Characteristics
Monosodium CitrateNaC₆H₇O₇One sodium ion; used primarily as a food additive
Disodium CitrateNa₂C₆H₅O₇Two sodium ions; acts as a buffering agent
Citric AcidC₆H₈O₇Weak organic acid; central to metabolic processes
Calcium CitrateCa₃(C₆H₅O₇)₂Used for calcium supplementation

Uniqueness of Trisodium Citrate

Trisodium citrate stands out due to its triprotic nature, allowing it to act effectively as both an acidity regulator and a buffering agent across a wide range of pH levels. Its versatility makes it suitable for applications ranging from food preservation to medical uses, differentiating it from other salts of citric acid which may have more limited functionalities .

Structural Properties and Molecular Configuration

Crystalline Structure and Hydration States

Trisodium citrate exhibits distinct crystalline structures depending on its hydration state, with three primary forms identified in the literature: anhydrous, dihydrate, and pentahydrate variants [2] [3]. The anhydrous form of trisodium citrate crystallizes in a monoclinic crystal system with space group P21/n [2] [3]. X-ray powder diffraction analysis reveals unit cell parameters of a = 13.4421 Å, b = 13.5642 Å, and c = 8.9123 Å, yielding a unit cell volume of 1622.3 ų [2] [3]. The asymmetric unit contains four formula units (Z = 4) with a calculated density of 1.763 g/cm³ at 298 K [2] [3].

The sodium coordination environment in the anhydrous structure demonstrates remarkable complexity, featuring three crystallographically independent sodium cations with distinct coordination geometries [2] [3]. Two sodium atoms adopt five-coordinate geometries forming distorted [NaO5] polyhedra, while the third sodium exhibits six-coordinate behavior in a [NaO6] octahedral arrangement [2] [3]. These coordination polyhedra interconnect through edge and corner sharing to establish a three-dimensional framework structure with channels oriented parallel to both the a and b crystallographic axes [3].

The dihydrate form (Na₃C₆H₅O₇·2H₂O) adopts a monoclinic crystal system belonging to space group C2/c with Z = 8 [28] [34]. This hydrated structure undergoes thermal dehydration at 430.99 K, representing a single-step process that converts the dihydrate directly to the anhydrous form [28]. The pentahydrate variant (Na₃C₆H₅O₇·5H₂O) crystallizes in an orthorhombic system with space group Pnma [6] [28]. This form exhibits a two-stage dehydration mechanism with endothermic peaks occurring at 337.23 K and 433.83 K, corresponding to the sequential loss of water molecules [28].

Table 1: Crystal Structure Parameters for Anhydrous Trisodium Citrate

ParameterValueReference
Crystal SystemMonoclinic [2] [3]
Space GroupP21/n [2] [3]
Lattice Parameter a (Å)13.4421 [2] [3]
Lattice Parameter b (Å)13.5642 [2] [3]
Lattice Parameter c (Å)8.9123 [2] [3]
Unit Cell Volume (ų)1622.3 [2] [3]
Z (Formula Units per Unit Cell)4 [2] [3]
Density (g/cm³)1.763 [2] [3]
Temperature (K)298 [2] [3]
Coordination Environment Na1Five-coordinate [NaO5] [2] [3]
Coordination Environment Na2Five-coordinate [NaO5] [2] [3]
Coordination Environment Na3Six-coordinate [NaO6] [2] [3]

Table 2: Hydrated Forms and Their Properties

Hydrate FormMolecular Weight (g/mol)Crystal SystemSpace GroupDehydration Temperature (K)Reference
Anhydrous (Na₃C₆H₅O₇)258.07MonoclinicP21/nN/A [2] [3]
Dihydrate (Na₃C₆H₅O₇·2H₂O)294.10MonoclinicC2/c430.99 [28] [34]
Pentahydrate (Na₃C₆H₅O₇·5H₂O)348.14OrthorhombicPnma337.23 (first step), 433.83 (second step) [6] [28]

The transition between hydrated forms demonstrates enantiotropic behavior with a documented transition temperature at 315.4 ± 1.0 K between the dihydrate and pentahydrate forms [6]. This polymorphic relationship enables controlled crystallization of specific hydrate forms through precise temperature management during synthesis [6].

Spectroscopic Profiles (FTIR, NMR)

Fourier Transform Infrared spectroscopy reveals characteristic vibrational modes that provide definitive identification of trisodium citrate and its hydration states [11] [41]. The infrared spectrum displays prominent absorption bands in the region of 3400-3500 cm⁻¹, attributed to O-H stretching vibrations from coordinated water molecules in hydrated forms [11] [41]. The carboxylate functional groups exhibit asymmetric stretching modes between 1580-1620 cm⁻¹ and symmetric stretching vibrations in the 1350-1450 cm⁻¹ range [11] [40]. Metal-oxygen interactions manifest as absorption bands in the lower frequency region of 400-600 cm⁻¹, confirming the coordination of sodium cations to oxygen atoms of the citrate framework [11].

Nuclear Magnetic Resonance spectroscopy provides detailed insights into the molecular configuration and dynamic behavior of trisodium citrate in solution [10] [39]. Proton NMR analysis reveals the characteristic diastereotopic methylene protons of the citrate ion appearing as distinct multiplets at chemical shifts of 2.56 and 2.70 ppm [10] [39]. The chemical shift difference of 0.14 ppm between these resonances corresponds to approximately 84 Hz at 600 MHz operating frequency, enabling precise identification and quantification [39]. The coupling patterns observed in these resonances confirm the stereochemical environment of the citrate backbone [39].

Carbon-13 NMR spectroscopy demonstrates well-resolved signals for the distinct carbon environments within the citrate structure [38]. The carboxylate carbons resonate in the downfield region between 175-185 ppm, while the tertiary alcohol carbon appears at 72-75 ppm [38]. The methylene carbons exhibit characteristic chemical shifts in the 42-45 ppm range, providing unambiguous structural confirmation [38].

Table 3: Spectroscopic Characteristics

TechniqueFrequency/Chemical ShiftAssignmentReference
FTIR - O-H stretch (water)3400-3500 cm⁻¹Water molecule vibrations [11] [41]
FTIR - C=O stretch (carboxylate)1580-1620 cm⁻¹Asymmetric carboxylate stretch [11] [40]
FTIR - C-O stretch1350-1450 cm⁻¹Symmetric carboxylate stretch [11] [40]
FTIR - Na-O vibration400-600 cm⁻¹Metal-oxygen interactions [11]
¹H NMR - CH₂ protons (citrate)2.56-2.70 ppmDiastereotopic methylene protons [10] [39]
¹³C NMR - Carboxyl carbon175-185 ppmCarboxylate carbons [38]
¹³C NMR - Central carbon72-75 ppmTertiary alcohol carbon [38]
¹³C NMR - Methylene carbon42-45 ppmMethylene carbons [38]

Solubility and Phase Behavior

Aqueous Solubility Dynamics

Trisodium citrate demonstrates exceptional solubility in aqueous systems, with documented values reaching 720 g/L at 25°C [15] [19]. The solubility exhibits strong temperature dependence, increasing substantially with elevated temperatures in accordance with typical endothermic dissolution behavior [14] [15]. At 0°C, the solubility decreases to approximately 425 g/L, while at 100°C, values exceed 1650 g/L [15]. This temperature-dependent behavior reflects the favorable enthalpy of dissolution that characterizes ionic compounds with extensive hydration shells [14].

The mole fraction solubility in pure water at ambient conditions reaches approximately 5.0 × 10⁻² [16] [43]. This remarkable solubility stems from the compound's ability to form extensive hydrogen bonding networks with water molecules and the favorable entropy of mixing associated with the dissociation of the ionic compound [14] [15]. The dissolution process involves the disruption of the crystalline lattice followed by solvation of the individual sodium cations and citrate anions [15].

Experimental investigations utilizing laser-based automated measurement systems have provided precise quantification of solubility parameters across various temperature ranges [16] [43]. These studies demonstrate that solubility increases linearly with temperature between 293.2 K and 313.3 K, with the effect being more pronounced in mixed solvent systems compared to pure aqueous solutions [16] [43].

Table 4: Solubility Data in Various Solvent Systems

Solvent SystemSolubility (g/L)Mole Fraction SolubilityReference
Pure Water (25°C)7205.0 × 10⁻² [15] [19]
Pure Water (0°C)425N/A [15]
Pure Water (100°C)1650N/A [15]
Water + Methanol (30 mol% MeOH)505.0 × 10⁻³ [16] [43]
Water + Methanol (69 mol% MeOH)101.0 × 10⁻⁴ [16] [43]

Solvent Interactions and Precipitation Mechanisms

The interaction of trisodium citrate with various solvent systems reveals complex behavior that depends on solvent polarity, hydrogen bonding capacity, and ionic strength [16] [32]. In binary water-methanol mixtures, solubility decreases dramatically with increasing methanol content [16] [43]. At a methanol mole fraction of 0.3, solubility drops by one order of magnitude to approximately 5.0 × 10⁻³ mole fraction [16] [43]. Further increase to 0.69 methanol mole fraction results in an additional order of magnitude decrease to approximately 1.0 × 10⁻⁴ mole fraction [16] [43].

Precipitation mechanisms in protein-containing solutions demonstrate concentration-dependent behavior [27]. In vitro studies indicate that protein precipitation occurs when trisodium citrate concentrations exceed 12% by weight [27]. This precipitation results from the disruption of protein-water interactions and the formation of protein-citrate complexes that exhibit reduced solubility [27]. The mechanism involves the chelation of metal ions that stabilize protein tertiary structures, leading to conformational changes and subsequent aggregation [27].

The compound exhibits distinct precipitation behavior in the presence of various metal ions, functioning as an effective chelating agent [26] [31]. The carboxylate and hydroxyl functional groups provide multiple coordination sites for metal ion binding, resulting in the formation of stable metal-citrate complexes [26] [31]. This chelation capacity influences both the solubility of the compound itself and the precipitation of other species in multicomponent systems [26] [31].

Crystallization kinetics studies reveal that the interfacial energy between crystal and solution phases varies significantly with supersaturation levels and temperature [6]. Classical nucleation theory analysis indicates interfacial energy values that differ between mononuclear and polynuclear crystallization mechanisms [6]. The polynuclear model yields interfacial energy values approximately 40% higher than those calculated using classical or mononuclear approaches [6].

Thermal Stability and Decomposition Pathways

Thermal analysis of trisodium citrate hydrates reveals distinct decomposition pathways that depend on the initial hydration state and atmospheric conditions [28] [21]. The dehydration process for the dihydrate form occurs as a single endothermic event at 430.99 K (157.8°C) with a mass loss of 12.2% corresponding to the removal of two water molecules [28]. This process transforms the dihydrate directly to the anhydrous form without intermediate phases [28].

The pentahydrate exhibits more complex thermal behavior characterized by a two-step dehydration mechanism [28]. The first endothermic peak occurs at 337.23 K (64.1°C) with a mass loss of 10.4%, corresponding to the removal of three water molecules and conversion to the dihydrate structure [28]. The second dehydration step proceeds at 433.83 K (160.7°C) with an additional 7.8% mass loss, completing the transformation to the anhydrous form [28].

Thermal decomposition of the anhydrous compound begins at temperatures exceeding 300°C (573 K) under ambient atmospheric conditions [20] [22]. The decomposition process involves the breakdown of the citrate framework through decarboxylation reactions and the formation of various organic degradation products [21] [24]. Complete decomposition occurs at temperatures above 400°C (673 K), resulting in the formation of sodium carbonate and volatile organic compounds including carbon dioxide and water [21] [24].

Thermogravimetric analysis coupled with Fourier Transform Infrared spectroscopy reveals that decomposition pathways vary significantly between nitrogen and air atmospheres [21] [24]. Under oxidative conditions, the decomposition occurs at higher temperatures with different product distributions compared to inert atmosphere pyrolysis [21] [24]. The presence of oxygen promotes more complete oxidation of organic fragments, leading to higher yields of carbon dioxide and reduced formation of carbonaceous residues [21] [24].

Table 5: Thermal Analysis Data

ProcessTemperature (°C)Temperature (K)Mass Loss (%)Reference
Loss of crystal water (dihydrate)157.8430.9912.2 [28]
Loss of crystal water (pentahydrate, step 1)64.1337.2310.4 [28]
Loss of crystal water (pentahydrate, step 2)160.7433.837.8 [28]
Thermal decomposition onset300573Variable [20] [22]
Complete decomposition>400>673Complete [21] [24]

Conventional Neutralization Routes

Citric Acid–Sodium Hydroxide Reactions

Neutralization with sodium hydroxide is the historical mainstay for producing trisodium citrate:

  • Stoichiometry:
    $$\mathrm{C6H8O7 + 3 NaOH \rightarrow Na3C6H5O7 + 3 H2O}$$ [1].

  • Process parameters

    • Aqueous or hydro-alcoholic media, pH held between 8.2 and 9.0 to suppress mono- and di-sodium by-salts [2].
    • Ambient to 60 °C, depending on water removal strategy; higher temperature accelerates hydration–dehydration equilibria in crystallizers [3].
  • Industrial performance

    • Patent CN104478704A reports 99.2% isolated yield of anhydrous trisodium citrate after controlled evaporation and fluid-bed drying at 150 °C [2].
    • Continuous neutralization in cascade reactors (Jungbunzlauer process) maintains conductivity set-points for >98% conversion at 25 °C within 15 min [4].

Citric Acid–Sodium Carbonate/Bicarbonate Systems

Using carbonate or bicarbonate replaces caustic soda and concomitantly generates carbon dioxide:

  • Sodium carbonate
    $$\mathrm{Na2CO3 + C6H8O7 \rightarrow Na3C6H5O7 + CO2\uparrow + H_2O}$$ [5].
    Patented solvent-out crystallization achieves 97.9% yield at 25 °C with ethanol-driven precipitation [6].

  • Sodium bicarbonate
    $$\mathrm{C6H8O7 + 3 NaHCO3 \rightarrow Na3C6H5O7 + 3 CO2\uparrow + 3 H2O}$$ [7].
    Bench-scale evaluations give 98% isolated pentahydrate when the evolving gas stream is vented and pH is held near 8.5 [8].

  • Process nuances

    • Controlled addition of carbonate minimizes foaming and heat release [9].
    • Counter-current gassing columns can recover $$>85 \%$$ of the liberated carbon dioxide for reuse in utilities or carbonation steps, lowering total greenhouse-gas intensity [10].

| Table 1. Representative Yields for Neutralization Routes |

Reaction SystemStoichiometric Base:Acid (mol)Temperature (°C)Reaction Time (min)Isolated Yield (%)Hydration StateSource
Citric acid + sodium hydroxide3:1602099.2 [2]Anhydrous6
Citric acid + sodium hydroxide (ethanol aid)3:1253092.6 [11]Anhydrous1
Citric acid + sodium carbonate1:1253597.9 [6]Dihydrate33
Citric acid + sodium bicarbonate1:3254098.0 [8]Pentahydrate23

Solvent-Mediated Synthesis Optimization

Ethanol as a Crystallization Solvent

Ethanol simultaneously dissolves the reactants yet precipitates the product, allowing “reactive crystallization”:

  • Trisodium citrate is practically insoluble in 96% ethanol (<0.01 g · 100 mL⁻¹ at 25 °C), whereas citric acid and sodium hydroxide are fully miscible [4].
  • Laboratory synthesis at 25 °C in 90% ethanol attained 92.56% conversion within 30 min and produced easily filterable crystals with a measured porosity of 48.67% [11].

Solvent selection matrix experiments show a ten-fold solubility drop when replacing water with ≥30% methanol; analogous behaviour is expected for ethanol, underscoring why alcohols are preferred precipitants [12].

Reaction Kinetics and Yield Maximization

Key kinetic and thermodynamic levers include:

  • Base excess: A 2:1 molar excess of sodium hydroxide doubles the initial rate constant to $$1.56 × 10^{-2}\,\text{L² mol⁻² s⁻¹}$$ [11].
  • pH trajectory: Holding pH between 8.5 and 8.9 avoids formation of insoluble sodium ethoxide side products in ethanolic media [11].
  • Temperature profiling: Raising the crystallizer jacket to 40 °C boosts nucleation density but diminishes average crystal size; a 15 °C linear cool-down after nucleation affords narrow particle-size distributions suitable for direct-compression grades [2].
  • Seed recycling: Seeding with 2% (w/w) trisodium citrate fines accelerates overall mass transfer, reducing batch time by 30% without compromising purity [6].

| Table 2. Kinetic Constants under Variable Conditions |

MediumBase Excess (mol NaOH · mol⁻¹ acid)Temperature (°C)Second-Order Rate Constant $$k$$ (L² mol⁻² s⁻¹)Conversion @ 30 min (%)Source
90% ethanol2.0251.56 × 10⁻² [11]92.6 [11]1
70% ethanol1.0308.4 × 10⁻³ [6]88.4 [6]33
Water (pH-stat)0.1402.3 × 10⁻³ [4]95.1 [4]15

Green Chemistry Approaches

Ambient Temperature Synthesis

Eliminating external heat delivers substantial energy savings:

  • Ambient-temperature reactive crystallization in 90% ethanol operates under atmospheric pressure and consumes $$<50 \mathrm{MJ\,t^{-1}}$$ of steam equivalent versus $$>500 \mathrm{MJ\,t^{-1}}$$ for conventional evaporative crystallization [11] [10].
  • Utilizing renewable sugar-molasses–derived citric acid (Citribel process) further lowers cradle-to-gate greenhouse-gas emissions by 18% relative to corn-glucose feedstocks [13].

Waste Minimization Strategies

Modern trisodium citrate plants increasingly deploy circular-economy tactics:

  • Mother-liquor recycle: Solvent-out patents recycle 95% of ethanolic mother liquor after carbon filtration, cutting fresh-solvent demand by 70% [6].
  • Water reuse: Neutralized fermentation effluent is clarified with NaOH, neutralized with sulfuric acid, and reused as process water, supporting $$122 \mathrm{g\,L^{-1}}$$ citric acid productivity in Aspergillus niger fermenters [14].
  • Eco-efficiency benchmarking: BASF portfolio analysis ranks trisodium citrate tablets as exhibiting 25% lower global-warming potential and 40% lower chemical-waste output than phosphate-based analogues in automatic dishwashing applications [10].

| Table 3. Waste-Reduction Metrics |

InitiativeMetric AchievedQuantified BenefitSource
Mother-liquor recycle95% solvent recovery70% cut in fresh ethanol demand [6]33
Fermentation water reuse122 g · L⁻¹ citric acid maintainedEliminates 6 m³ wastewater · t⁻¹ product [14]34
Low-temperature synthesis<50 MJ · t⁻¹ thermal load90% steam savings vs. evaporative route [11]1
Phosphate replacement40% less chemical wasteEco-efficiency rating “best in class” [10]19

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

257.97283534 g/mol

Monoisotopic Mass

257.97283534 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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